5-(3,5-Difluorophenyl)oxazol-2-amine
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Overview
Description
5-(3,5-Difluorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes. The reaction is catalyzed by a base such as cesium carbonate and proceeds under mild conditions to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
5-(3,5-Difluorophenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)oxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
2,4-Diphenyl-1,3-oxazoline: Exhibits higher activity against mite eggs and larvae compared to 2,5-diphenyl-1,3-oxazoline.
Uniqueness
5-(3,5-Difluorophenyl)oxazol-2-amine stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C9H6F2N2O |
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Molecular Weight |
196.15 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
TWEYVJFBYJJXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN=C(O2)N |
Origin of Product |
United States |
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